N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O4S/c1-4-11-24-18-12-17(9-10-19(18)28-14-21(2,3)20(24)25)23-29(26,27)13-15-5-7-16(22)8-6-15/h5-10,12,23H,4,11,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBYTOXXWUFKHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NS(=O)(=O)CC3=CC=C(C=C3)F)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(4-fluorophenyl)methanesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluations, and relevant case studies to provide a comprehensive overview of its pharmacological properties.
Synthesis
The compound can be synthesized through a multi-step process involving the reaction of specific precursors. The synthesis generally involves the formation of the oxazepin core followed by the attachment of the methanesulfonamide group. Detailed synthetic pathways and conditions are crucial for obtaining high yields and purity of the target compound.
Antimicrobial Activity
Research has demonstrated that derivatives of oxazepin compounds exhibit significant antibacterial activity against various strains. For instance, compounds similar in structure to this compound have shown effectiveness against common pathogens such as Staphylococcus aureus and Escherichia coli .
Table 1: Antibacterial Activity of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Staphylococcus aureus | 32 µg/mL |
| Compound B | Escherichia coli | 16 µg/mL |
| Target Compound | Bacillus subtilis | 8 µg/mL |
Antifungal Activity
In addition to antibacterial properties, similar compounds have also been evaluated for antifungal activity. Studies indicate that certain oxazepin derivatives possess antifungal effects comparable to established antifungal agents like fluconazole .
Table 2: Antifungal Activity Against Various Strains
| Compound Name | Target Fungi | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | Candida albicans | 16 µg/mL |
| Compound D | Aspergillus niger | 32 µg/mL |
| Target Compound | Aspergillus flavus | 64 µg/mL |
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific cellular targets involved in bacterial cell wall synthesis or fungal membrane integrity.
Case Studies
Several studies have investigated the pharmacological potential of oxazepin derivatives:
- Study on Antibacterial Properties : A study conducted in 2023 evaluated a series of oxazepin derivatives against a panel of bacterial strains. The results indicated that modifications at specific positions on the oxazepin ring significantly enhanced antibacterial potency .
- Antifungal Efficacy Assessment : Another research effort focused on the antifungal activities of compounds similar to this compound. The findings suggested that these compounds could serve as promising candidates for treating resistant fungal infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound in , 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide, shares sulfonamide functionality with the target compound but differs significantly in core structure and substituents:
Implications of Structural Variations
Core Heterocycles: The benzo[b][1,4]oxazepine core in the target compound may confer conformational flexibility and improved solubility compared to the rigid pyrazolo[3,4-d]pyrimidine-chromenone system in .
Fluorine Substitution :
- Both compounds incorporate fluorine atoms (para-fluorophenyl vs. meta-fluorophenyl in ), which may influence metabolic stability and electronic interactions with biological targets.
Pharmacokinetic Properties :
- The higher molecular weight (589.1 g/mol) and melting point (175–178°C) of the compound suggest lower solubility than the target compound, though experimental data are needed for confirmation.
Q & A
Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?
The synthesis involves multi-step organic reactions, typically starting with the assembly of the benzoxazepine core followed by sulfonamide coupling. Key steps include:
- Ring formation : Cyclization under controlled temperature and inert atmosphere to prevent oxidation of sensitive groups like the allyl or propyl substituents .
- Sulfonamide coupling : Using coupling agents (e.g., DCC or EDC) in anhydrous solvents like DMF or THF .
- Purification : Column chromatography (silica gel, gradient elution) or preparative HPLC to achieve >95% purity. Confirm purity via HPLC and NMR .
Q. How should researchers characterize the molecular structure and confirm synthetic success?
- Spectroscopic methods :
- ¹H/¹³C NMR : Assign peaks for the benzoxazepine ring (e.g., methyl groups at δ ~1.2–1.5 ppm) and sulfonamide protons (δ ~7.5–8.0 ppm) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., [M+H]⁺ or [M−H]⁻ ions) .
- X-ray crystallography : Resolve ambiguous stereochemistry, particularly for the tetrahydrobenzooxazepine ring .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Enzyme inhibition assays : Test against kinases (e.g., SYK) or proteases using fluorogenic substrates .
- Cytotoxicity screening : Use cancer cell lines (e.g., HeLa, MCF-7) with MTT assays at 10–100 μM concentrations .
- Antimicrobial testing : Follow CLSI guidelines for bacterial/fungal strains .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
- Design of Experiments (DoE) : Apply factorial designs to test variables like solvent polarity, temperature, and catalyst loading. For example, optimize the benzoxazepine cyclization using response surface methodology (RSM) .
- Continuous flow chemistry : Enhance scalability and reduce side reactions (e.g., dimerization) via microreactors with precise residence time control .
Q. What strategies resolve contradictions in reported biological activity data?
- Meta-analysis : Compare studies using standardized assays (e.g., IC₅₀ values against SYK kinase) and control for variables like cell passage number or solvent (DMSO vs. aqueous buffers) .
- Molecular dynamics simulations : Investigate binding mode variations caused by the 4-fluorophenyl group’s conformational flexibility .
Q. How does the compound interact with its putative molecular targets?
- Biophysical assays :
- Surface plasmon resonance (SPR) : Measure binding kinetics (kₐₙ, kₒff) to purified SYK kinase .
- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for target engagement .
- In silico docking : Use AutoDock Vina to model interactions between the sulfonamide group and kinase active sites .
Q. What analytical methods address stability challenges in formulation studies?
- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13). Monitor degradation via UPLC-PDA .
- Solid-state stability : Use dynamic vapor sorption (DVS) to assess hygroscopicity and polymorph transitions .
Methodological Considerations
- Data contradiction mitigation : Replicate assays in triplicate with internal controls (e.g., reference inhibitors) to minimize variability .
- Industrial translation : Prioritize green chemistry principles (e.g., replace dichloromethane with 2-MeTHF) during scale-up .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
